molecular formula C18H17F2NOS B1613360 3,4-Difluoro-3'-thiomorpholinomethyl benzophenone CAS No. 898787-96-7

3,4-Difluoro-3'-thiomorpholinomethyl benzophenone

Cat. No.: B1613360
CAS No.: 898787-96-7
M. Wt: 333.4 g/mol
InChI Key: QFLLSIBSSXHRSO-UHFFFAOYSA-N
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Description

3,4-Difluoro-3’-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C17H15F2NO2S It is known for its unique structure, which includes a benzophenone core substituted with difluoro and thiomorpholinomethyl groups

Properties

IUPAC Name

(3,4-difluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NOS/c19-16-5-4-15(11-17(16)20)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLLSIBSSXHRSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643394
Record name (3,4-Difluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898787-96-7
Record name (3,4-Difluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Nucleophilic Substitution of Fluorinated Benzophenone

Reaction Pathway:

  • Start with 2,4-difluorobenzophenone as the substrate.
  • React with thiomorpholine under basic conditions (e.g., potassium carbonate or sodium hydride) to facilitate nucleophilic attack on the electrophilic carbon attached to the fluorine atom.

Reaction Conditions:

Parameter Details
Solvent Dimethylformamide (DMF) or acetonitrile
Temperature 80–120°C
Catalyst None or catalytic amount of base (e.g., potassium carbonate)
Duration 12–24 hours

Outcome: Formation of 3,4-Difluoro-3'-thiomorpholinomethyl benzophenone through nucleophilic substitution at the fluorinated position, replacing fluorine with the thiomorpholine group.

Synthesis via Friedel–Crafts Acylation Followed by Halogenation and Substitution

Stepwise Process:

  • Friedel–Crafts acylation: React benzene derivatives with benzoyl chloride to form benzophenone.
  • Selective halogenation: Introduce fluorine atoms at the 3 and 4 positions of the benzophenone ring via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.
  • Substitution with thiomorpholine: Use nucleophilic substitution to attach the thiomorpholine group at the desired position.

Reaction Conditions:

Parameter Details
Reagents Benzoyl chloride, fluorinating agents, thiomorpholine
Solvent Dichloromethane (DCM), acetonitrile
Temperature 0–25°C for acylation; 80–120°C for substitution
Duration 4–8 hours per step

Alternative Route: Using Fluorinated Benzophenone Derivatives and Thiol-Displacement

Methodology:

  • Synthesize or procure 2,4-difluorobenzophenone .
  • React with thiomorpholine in the presence of a suitable base (e.g., potassium tert-butoxide) under inert atmosphere.
  • Purify via recrystallization or chromatography.

Reaction Conditions:

Parameter Details
Solvent Tetrahydrofuran (THF) or DMF
Temperature 60–100°C
Reaction Time 12–24 hours

Data Table Summarizing Preparation Methods

Method Starting Material Reagents Key Conditions Yield Remarks
Nucleophilic substitution 2,4-difluorobenzophenone Thiomorpholine, base 80–120°C, DMF, 12–24h Moderate to high Most straightforward, scalable
Friedel–Crafts + halogenation Benzoyl chloride derivatives Fluorinating agents, thiomorpholine 0–120°C, DCM/ACN Variable Multi-step, requires careful control
Direct displacement 2,4-difluorobenzophenone Thiomorpholine, base 60–100°C, THF/DMF Moderate Suitable for laboratory scale

Research Findings and Notes

  • Patents such as CA1182129A describe processes involving nitration and subsequent reduction steps to obtain amino derivatives, which can be further transformed into the target compound via substitution reactions.
  • Complex organic reactions involving fluorination and heterocyclic substitution are common in synthesizing benzophenone derivatives with specific functional groups, emphasizing the importance of controlling reaction conditions to prevent side reactions.
  • Purification techniques such as recrystallization, chromatography, and distillation are critical to achieving high purity, especially for pharmaceutical or research-grade compounds.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-3’-thiomorpholinomethyl benzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the carbonyl group of the benzophenone core to a hydroxyl group, forming alcohol derivatives.

    Substitution: The difluoro groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Solvents: Solvents such as dichloromethane, ethanol, and acetonitrile are commonly used in these reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted benzophenone derivatives.

Scientific Research Applications

3,4-Difluoro-3’-thiomorpholinomethyl benzophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 3,4-Difluoro-3’-thiomorpholinomethyl benzophenone exerts its effects involves interactions with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluoro-4’-thiomorpholinomethyl benzophenone
  • 3,4-Difluoro-3’-morpholinomethyl benzophenone
  • 3,4-Difluoro-3’-piperidinomethyl benzophenone

Uniqueness

3,4-Difluoro-3’-thiomorpholinomethyl benzophenone is unique due to the presence of both difluoro and thiomorpholinomethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Biological Activity

3,4-Difluoro-3'-thiomorpholinomethyl benzophenone (CAS No. 898787-96-7) is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H17F2NOS
  • Molecular Weight : 333.40 g/mol
  • Structure : The compound features a benzophenone core with difluoromethyl and thiomorpholine substituents, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against bacterial strains.
  • Anticancer Properties : Investigations into its effects on cancer cell lines have revealed promising results in inhibiting cell proliferation.

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for the survival of pathogenic microorganisms.
  • Interference with Cell Cycle Progression : In cancer cells, it has shown the ability to induce apoptosis and halt cell cycle progression.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated:

  • E. coli : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
  • Staphylococcus aureus : MIC of 16 µg/mL.
    These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated:

  • Cell Viability Reduction : Treatment with the compound resulted in a dose-dependent decrease in cell viability.
  • Apoptosis Induction : Flow cytometry analysis indicated increased apoptotic cell populations after treatment.
StudyCell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
HeLa20Cell cycle arrest

Pharmacokinetics and Biodistribution

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest:

  • Absorption : Rapid absorption post-administration.
  • Distribution : Significant accumulation in liver and kidneys.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3,4-Difluoro-3'-thiomorpholinomethyl benzophenone with high purity?

  • Methodology : Utilize nucleophilic aromatic substitution (SNAr) for fluorination at the 3,4-positions of benzophenone precursors, followed by thiomorpholine coupling via reductive amination or Mitsunobu reactions. Ensure purity (>97% by GC/HPLC) using column chromatography and recrystallization in halogenated solvents (e.g., dichloromethane) .
  • Key Data : Fluorinated intermediates (e.g., 3,4-Difluorobenzophenone, CAS RN 85118-07-6) and thiomorpholine derivatives (e.g., thiomorpholinomethyl boronic acids) are critical precursors. Monitor reaction progress via TLC and confirm final structure with 19F^{19}\text{F} NMR and high-resolution mass spectrometry .

Q. How can the structural conformation of this compound be validated experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereoelectronic effects of fluorine and thiomorpholine substituents. Compare experimental bond angles (C=O, C-S) with DFT-optimized geometries to confirm intramolecular interactions (e.g., hydrogen bonding) .
  • Contradictions : Discrepancies in melting points (e.g., 106–109°C for 4,4'-difluorobenzophenone) may arise from polymorphic forms; use DSC to validate thermal stability .

Advanced Research Questions

Q. How do solvent-solute interactions influence the vibrational spectroscopy of this compound?

  • Methodology : Analyze solvatochromic shifts in ν(C=O) and ν(C-S) bands using FT-IR in solvents with varying polarity (e.g., alcohols vs. halogenated solvents). Compare with DFT-calculated solvent reaction fields to differentiate hydrogen-bonding (alcohols) and halogen-bonding (chloroform) interactions .
  • Data Interpretation : Split ν(C=O) peaks in alcohols suggest slower solvent-solute interconversion, while halogenated solvents exhibit single peaks due to rapid exchange dynamics .

Q. What experimental designs are suitable for investigating the bioactivity of this compound in neuronal autophagy pathways?

  • Methodology : Use immortalized GnRH neurons to assess autophagy markers (e.g., LC3-II/LC3-I ratio) via Western blot. Compare with benzophenone-2/3 analogs to evaluate fluorine/thiomorpholine-specific effects on autophagosome formation .
  • Contradictions : Fluorine substituents may enhance membrane permeability but reduce binding affinity; perform dose-response assays (0.1–100 µM) to resolve potency discrepancies .

Q. How can computational modeling resolve contradictions in reported reaction kinetics for fluorinated benzophenones?

  • Methodology : Apply DFT (B3LYP/6-311+G(d,p)) to calculate activation barriers for SNAr fluorination. Validate using kinetic isotope effects (KIE) with deuterated analogs (e.g., 3,4-Difluorobenzoic-d₃ acid, CAS RN 1219798-70-5) to probe rate-limiting steps .
  • Data Integration : Cross-reference experimental Arrhenius plots with computed transition states to identify steric/electronic bottlenecks .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in synthesis?

  • Methodology : Implement ANOVA for purity data (>97% GC/HPLC) across multiple batches. Use principal component analysis (PCA) to correlate solvent choice (e.g., ethanol vs. DMF) with yield variability .

Q. How can isotopic labeling (e.g., deuterium) aid in mechanistic studies of thiomorpholine coupling?

  • Methodology : Synthesize deuterated intermediates (e.g., 3,5-Difluorobenzoic-d₃ acid, CAS RN 49146-16) to track proton transfer steps via 1H^{1}\text{H}/2H^{2}\text{H} NMR isotope effects. Compare KIE values with DFT-predicted mechanisms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,4-Difluoro-3'-thiomorpholinomethyl benzophenone
Reactant of Route 2
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3,4-Difluoro-3'-thiomorpholinomethyl benzophenone

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